2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
Synthesis Analysis
While I couldn’t find the exact synthesis process for your specific compound, thiazolo[4,5-d]pyridazine derivatives are generally synthesized through condensation reactions1.Molecular Structure Analysis
The molecular structure of thiazolo[4,5-d]pyridazine derivatives is characterized by a strong conjugation system, excellent visible light absorption capacity, and high chemical stability1.
Chemical Reactions Analysis
These compounds have been used in photocatalytic reactions, showing superior performance in the green light-driven selective aerobic oxidation of amines2.
Physical And Chemical Properties Analysis
Thiazolo[4,5-d]pyridazine derivatives have a strong conjugation system, excellent visible light absorption capacity, and high chemical stability1.
Scientific Research Applications
Selective Cyclooxygenase Inhibitors
Compounds related to 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been investigated for their role as selective cyclooxygenase (COX) inhibitors. These compounds exhibit potent inhibition, with improved solubility and safety profiles compared to existing COX-2 inhibitors like celecoxib and rofecoxib, suggesting potential applications in treating pain and inflammation associated with arthritis (Asif, 2016).
Optical Sensors
Derivatives containing heteroatoms like those in the queried compound are significant in organic chemistry for their application as recognition units in the synthesis of optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials with biological and medicinal applications (Jindal & Kaur, 2021).
Heterocyclic Compound Synthesis
The reactivity and versatility of similar compounds make them valuable as building blocks in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. This illustrates the potential of such compounds in developing diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions and versatility in synthetic applications (Gomaa & Ali, 2020).
Medicinal Applications
Phenothiazine derivatives, containing similar structural motifs, exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. These activities highlight the potential pharmacophoric utility of the compound's core structure in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Novel Synthetic Pathways
Research into the synthesis of polyfunctional heteroaromatics, including those related to the queried compound, has led to the discovery of new rearrangements and corrections of previously misassigned structures. This not only underscores the compound's role in advancing synthetic methodology but also highlights its contribution to refining the understanding of heteroaromatic chemistry (Moustafa et al., 2017).
Safety And Hazards
Future Directions
Thiazolo[4,5-d]pyridazine derivatives and related compounds have potential applications in various fields, including photocatalysis3. Further research could explore these applications and develop new synthesis methods and structures.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound “2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one”, more detailed information or studies would be needed.
properties
IUPAC Name |
2-(methylamino)-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-13-12-14-9-10(18-12)8(15-16-11(9)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJITPZDLYXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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